

Application Notes & Protocols: Strychnine Hydrochloride in Neuroscience Research

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Compound of Interest

Compound Name: *Strychnine hydrochloride*

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A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Classic Tool for Modern Neuroscience

Strychnine, a crystalline alkaloid derived from the seeds of the *Strychnos nux-vomica* tree, is a potent and highly toxic substance with a long history in both medicine and toxicology[1][2]. While its medicinal use is obsolete, **strychnine hydrochloride**, its water-soluble salt, remains an indispensable pharmacological tool in modern neuroscience research[3][4]. Its value lies in its highly specific and potent action as a competitive antagonist of the glycine receptor (GlyR) [5][6].

Glycine is a major inhibitory neurotransmitter, primarily in the spinal cord and brainstem, where it plays a crucial role in modulating motor control, sensory processing, and pain perception[7][8]. By selectively blocking glycinergic inhibition, strychnine allows researchers to disinhibit specific neural circuits. This controlled disinhibition is a powerful method for elucidating the fundamental roles of inhibitory signaling in the central nervous system (CNS), modeling pathological states like seizures, and investigating pain pathways[3][5].

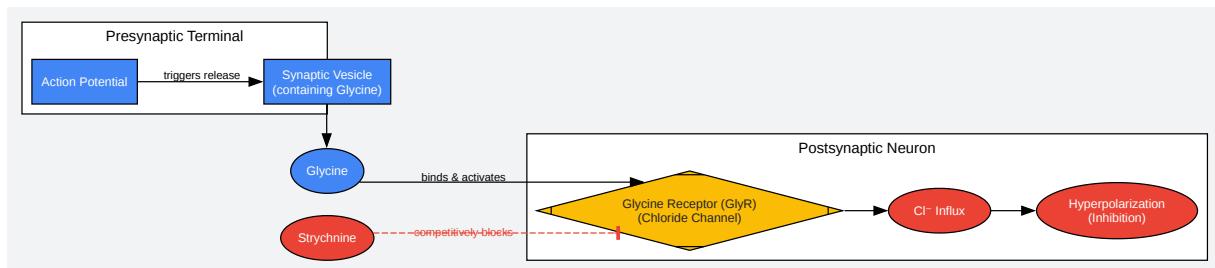
This guide provides a comprehensive overview of the mechanism of action of **strychnine hydrochloride**, detailed protocols for its application in both *in vitro* and *in vivo* research, and essential safety guidelines for its handling and disposal.

Mechanism of Action: Disinhibiting the System

Strychnine's primary mechanism of action is its role as a selective, competitive antagonist at the glycine receptor (GlyR)[3][5].

- The Glycine Receptor (GlyR): The GlyR is a ligand-gated ion channel, specifically a chloride (Cl^-) channel[1][7]. When the neurotransmitter glycine binds to the GlyR on a postsynaptic neuron, the channel opens, allowing negatively charged chloride ions to flow into the cell[1][9]. This influx of Cl^- hyperpolarizes the neuron's membrane, making it less likely to fire an action potential. This process is known as postsynaptic inhibition and is fundamental for balancing excitation in the nervous system[7][8].
- Strychnine's Antagonism: Strychnine binds noncovalently to the same site on the GlyR as glycine but does not activate the channel[1][6]. By occupying this binding site, it physically prevents glycine from exerting its inhibitory effect[1][3]. This blockade of inhibition, or "disinhibition," lowers the threshold for firing action potentials, leading to a state of neuronal hyperexcitability[5]. At the network level, this manifests as exaggerated reflexes and, at higher concentrations, convulsive seizures[3][5].

Recent high-resolution imaging has revealed that strychnine binding expands the agonist-binding pocket and rotates the transmembrane domain to occlude the ion channel, effectively locking it in a closed state[6].



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Figure 1: Mechanism of Strychnine's antagonism at a glycinergic synapse.

Applications in Neuroscience Research

The unique ability of strychnine to isolate and remove glycinergic inhibition makes it a valuable tool across several research domains.

- **Studying Synaptic Inhibition and Motor Control:** Glycine is the primary inhibitory neurotransmitter in the spinal cord, essential for coordinating motor patterns. By applying strychnine to spinal cord preparations, researchers can disrupt the alternating patterns of muscle activation required for locomotion, thereby elucidating the precise role of inhibitory interneurons in generating rhythmic movements[3].
- **Investigating Nociception and Pain Pathways:** Glycinergic interneurons in the dorsal horn of the spinal cord act as gatekeepers, modulating the flow of sensory information, including pain signals. Applying strychnine can remove this inhibition, causing normally innocuous stimuli (like a light touch) to be perceived as painful—a state known as allodynia[10][11][12]. This makes strychnine an excellent tool for studying the mechanisms of neuropathic pain[11].
- **Modeling Seizures and Epilepsy:** Due to its potent disinhibitory action, strychnine is widely used to induce acute tonic-clonic seizures in animal models[5][13]. This provides a reliable and reproducible method for studying the fundamental neurobiology of seizure generation and for the preclinical screening of potential anticonvulsant drugs[5][14].

Experimental Protocols

The following protocols are intended as a guide. Researchers must optimize concentrations, dosages, and timings for their specific experimental preparations and animal models.

Stock Solution Preparation

Strychnine hydrochloride is preferable to strychnine base due to its higher water solubility[4].

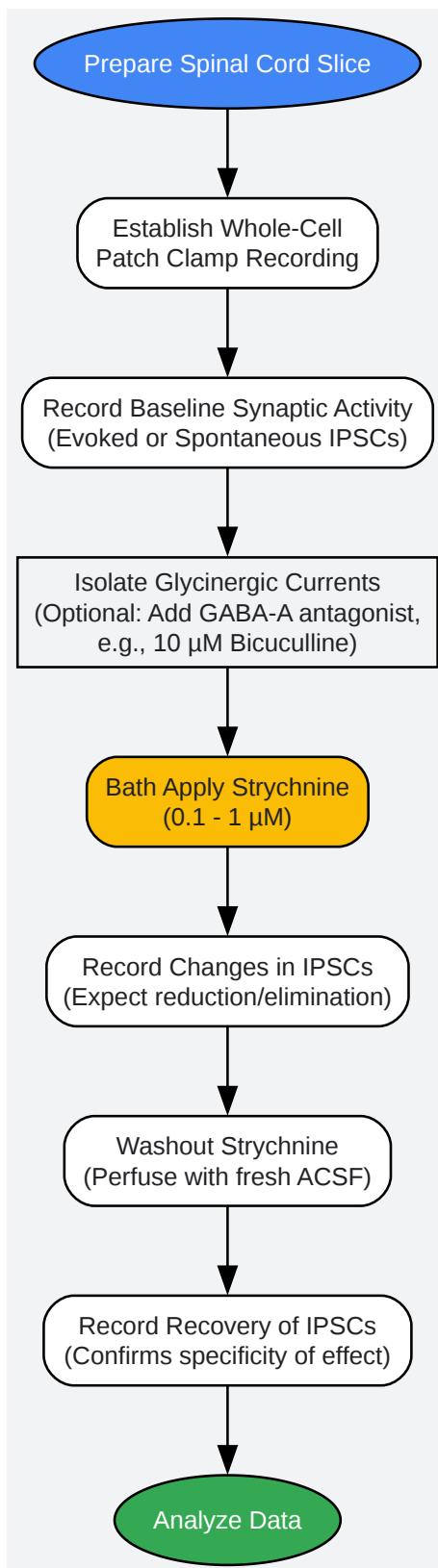
- Chemical: **Strychnine hydrochloride** (M.W. 370.9 g/mol).
- Solvent: Sterile deionized water or saline (0.9% NaCl).

- Procedure: Prepare a 1-10 mM stock solution. For example, to make a 1 mM stock, dissolve 3.71 mg of **strychnine hydrochloride** in 10 mL of solvent.
- Storage: Aliquot the stock solution into smaller volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

In Vitro Applications (e.g., Brain Slice Electrophysiology)

This protocol outlines the use of strychnine to isolate and confirm glycinergic inhibitory postsynaptic currents (IPSCs) in a spinal cord slice.

- Objective: To pharmacologically block GlyR-mediated currents to confirm their presence and study the effects of their removal.
- Preparation: Acute spinal cord slices (300-400 μ m) from rodents in ice-cold artificial cerebrospinal fluid (aCSF).
- Recording: Whole-cell patch-clamp recordings from a neuron of interest.
- Workflow:



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Figure 2: Experimental workflow for an *in vitro* electrophysiology study.

Self-Validation and Controls:

- Positive Control: The complete block of IPSCs by strychnine (after blocking GABAergic currents) confirms they are mediated by glycine receptors[3].
- Washout: The reversal of the effect after washing out the drug demonstrates that the observed changes were due to strychnine and not a rundown of the preparation's health.

Preparation	Typical Concentration	Expected Effect	Reference
Spinal Cord Slice (Electrophysiology)	0.1 - 1 μ M	Blockade of glycinergic IPSCs	[3]
Neuronal Culture (MEA)	5 - 20 nM	Increased multichannel bursting	[15]
Isolated Spinal Cord (Fictive Locomotion)	5 - 10 μ M	Disruption of locomotor rhythm	[3]

In Vivo Applications (e.g., Rodent Seizure Model)

This protocol describes the induction of acute seizures in mice to screen for anticonvulsant compounds.

- Objective: To induce tonic-clonic seizures for the study of epilepsy or evaluation of antiepileptic drugs.
- Animals: Adult mice, housed under standard conditions ($22 \pm 2^\circ\text{C}$, 12-hour light/dark cycle) [5].
- Procedure:
 - Acclimatization: Allow animals to acclimate to the testing environment.
 - Pre-treatment: Administer the test compound (potential anticonvulsant) or vehicle via the desired route (e.g., intraperitoneal, i.p.).

- Induction: After an appropriate pre-treatment interval, administer **strychnine hydrochloride** dissolved in saline. A common dose is 2 mg/kg (i.p.)([\[16\]](#)[\[17\]](#)).
- Observation: Immediately place the animal in an observation chamber and record behaviors for up to 60 minutes([\[16\]](#)). Key endpoints include latency to the first convulsion, seizure duration, seizure frequency, and mortality rate([\[5\]](#)).

Animal Model	Route of Administration	Typical Dose	Effect	Reference(s)
Mouse	Intraperitoneal (i.p.)	0.5 - 4 mg/kg	Dose-dependent tonic seizures	[17] [18] [19]
Rat	Intravenous (i.v.)	0.2 - 0.8 mg/kg	Enhanced neuronal responses to stimuli	[10] [20]
Rat	Intrathecal (i.t.)	40 µg	Touch-evoked allodynia	[11] [12]

Self-Validation and Controls:

- Vehicle Control: A group of animals should receive a vehicle injection instead of the test compound before the strychnine challenge to establish a baseline seizure response.
- Negative Control: A separate group should receive only saline or vehicle injections (no strychnine) to ensure the observed behaviors are specific to the convulsant.

Safety, Handling, and Disposal

Strychnine is a highly toxic substance and must be handled with extreme care. The probable lethal oral dose for humans is 1.5 to 2 mg/kg([\[21\]](#)).

- Engineering Controls: Always handle solid strychnine and prepare stock solutions in a certified chemical fume hood to avoid inhalation of dust([\[22\]](#)).

- Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety goggles with side protection at all times[23][24].
- Handling: Avoid all personal contact, including inhalation and skin contact[25]. Do not eat, drink, or smoke in areas where strychnine is used or stored[24][26]. After handling, wash hands and any potentially exposed skin thoroughly[23].
- Storage: Store strychnine in a cool, dry, well-ventilated area in a tightly sealed, clearly labeled container[25][26]. It should be kept in a locked cabinet and segregated from incompatible materials like strong oxidants[24][26].
- Spill Cleanup:
 - Evacuate the area.
 - For powder spills, gently cover with a wet paper towel to avoid raising dust, then collect material into a sealed container for hazardous waste[22].
 - Clean the spill area thoroughly with a detergent solution[22].
- Disposal: All strychnine waste, including contaminated consumables (e.g., pipette tips, tubes) and unused solutions, must be disposed of as hazardous waste according to institutional and local regulations[22][23]. Do not empty into drains[23][25].

In Case of Exposure:

- Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing[22][26].
- Eyes: Immediately flush with large amounts of water for at least 15 minutes, occasionally lifting the eyelids[26].
- Ingestion: If the person is conscious, rinse their mouth. Seek immediate medical attention in all cases of exposure.[23][24]

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References

- 1. Strychnine - Wikipedia [en.wikipedia.org]
- 2. Strychnine (PIM 507) [inchem.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular biology of glycinergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The glycinergic inhibitory synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Glycinergic Transmission in the Presence and Absence of Functional GlyT2: Lessons From the Auditory Brainstem [frontiersin.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Strychnine-sensitive modulation is selective for non-noxious somatosensory input in the spinal cord of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spinal strychnine alters response properties of nociceptive-specific neurons in rat medial thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Strychnine induced convulsion: Significance and symbolism [wisdomlib.org]
- 15. Strychnine analysis with neuronal networks in vitro: extracellular array recording of network responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Strychnine-induced seizures in mice: the role of noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vivo Protection against Strychnine Toxicity in Mice by the Glycine Receptor Agonist Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo protection against strychnine toxicity in mice by the glycine receptor agonist ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Strychnine poisoning - Wikipedia [en.wikipedia.org]
- 22. lsuhsc.edu [lsuhsc.edu]
- 23. carlroth.com [carlroth.com]
- 24. ICSC 0197 - STRYCHNINE [chemicalsafety.ilo.org]
- 25. health.qld.gov.au [health.qld.gov.au]
- 26. nj.gov [nj.gov]
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